molecular formula C23H17ClN2OS B5025708 (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B5025708
M. Wt: 404.9 g/mol
InChI Key: IJHGAIXSGATXIQ-UKTHLTGXSA-N
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Description

The compound (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Properties

IUPAC Name

(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS/c1-15-6-10-17(23-26-19-4-2-3-5-21(19)28-23)14-20(15)25-22(27)13-9-16-7-11-18(24)12-8-16/h2-14H,1H3,(H,25,27)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHGAIXSGATXIQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide typically involves a multi-step process:

    Formation of Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Methylphenyl Group: The benzothiazole derivative is then coupled with a 2-methylphenyl group through a Friedel-Crafts acylation reaction.

    Formation of Propenamide Chain: The final step involves the formation of the propenamide chain by reacting the intermediate with 4-chlorocinnamic acid under basic conditions, followed by dehydration to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways like the PI3K-AKT or MAPK pathways, leading to alterations in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide: can be compared with other benzothiazole derivatives:

    Cetylpyridinium Chloride: Known for its antimicrobial properties, but lacks the propenamide chain.

    Domiphen Bromide: Similar in structure but used primarily as a disinfectant.

The unique combination of the benzothiazole moiety with the chlorophenyl and propenamide groups in This compound

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